Home > Products > Screening Compounds P68875 > Pomaglumetad methionil
Pomaglumetad methionil - 1026791-63-8

Pomaglumetad methionil

Catalog Number: EVT-255203
CAS Number: 1026791-63-8
Molecular Formula: C12H18N2O7S2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel mGlu2/3 receptor agonist; Prodrug of LY-404039; High Quality Biochemicals for Research Uses
Overview

Pomaglumetad methionil, also known as LY-2140023, is a novel pharmacological agent designed to target metabotropic glutamate receptors, specifically group II subtypes mGluR2 and mGluR3. This compound has garnered attention for its potential therapeutic applications in treating schizophrenia and other psychiatric disorders characterized by dysregulation of glutamatergic neurotransmission. As an amino acid analog, it functions primarily as a selective agonist, aiming to modulate glutamatergic activity and reduce presynaptic glutamate release in relevant brain regions.

Source and Classification

Pomaglumetad methionil is classified as a non-dopaminergic treatment option for schizophrenia, distinguishing it from traditional antipsychotic medications that primarily target dopamine receptors. The development of this compound was driven by the need for alternative therapies that address the complex neurochemical imbalances associated with schizophrenia. The compound's synthesis was first reported by Eli Lilly in 2010 as a prodrug to enhance oral bioavailability compared to its parent compound, pomaglumetad, which exhibited low absorption rates in humans .

Synthesis Analysis

The synthesis of pomaglumetad methionil involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of LY-389795, which serves as a precursor.
  2. Oxidation: This precursor undergoes oxidation to yield pomaglumetad.
  3. Coupling Reaction: The final step involves coupling the oxidized product with L-methionine to form the methionine prodrug.

This method leverages a peptide transporter system (PepT1) to facilitate absorption in the human gastrointestinal tract, significantly improving its bioavailability from approximately 3% to about 49% .

Chemical Reactions Analysis

The primary chemical reactions involved in the metabolism of pomaglumetad methionil include:

  • Hydrolysis: Upon administration, the prodrug is rapidly hydrolyzed in the body to release active pomaglumetad.
  • Enzymatic Reactions: The conversion process involves various enzymes that facilitate the breakdown of the prodrug into its active form, enhancing systemic circulation and therapeutic efficacy.

These reactions are crucial for ensuring that the drug reaches effective concentrations in plasma for therapeutic action against psychiatric symptoms.

Mechanism of Action

Pomaglumetad methionil operates through a well-defined mechanism involving:

  1. Receptor Activation: It selectively binds to and activates metabotropic glutamate receptors mGluR2 and mGluR3.
  2. Inhibition of Glutamate Release: By activating these receptors, it inhibits presynaptic glutamate release, which is believed to be dysregulated in conditions like schizophrenia.
  3. Modulation of Neurotransmission: This action helps restore balance in neurotransmitter systems, potentially alleviating symptoms associated with psychotic disorders.

Research has indicated that this modulation may lead to decreased postsynaptic excitability and improved synaptic function in affected brain regions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pomaglumetad methionil are critical for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 336.43 g/mol.
  • Solubility: It exhibits variable solubility profiles depending on pH and formulation.
  • Stability: The compound is stable under standard storage conditions but may be sensitive to extreme temperatures or light.

These properties influence its formulation and delivery methods for optimal therapeutic outcomes.

Applications

The primary application of pomaglumetad methionil lies in its potential use as an antipsychotic agent for treating schizophrenia. Clinical trials have shown promising results, particularly among specific patient populations who may benefit from glutamatergic modulation rather than traditional dopaminergic therapies. Ongoing research aims to further elucidate its efficacy across different stages of illness and treatment histories .

Mechanistic Insights into Pomaglumetad Methionil’s Pharmacodynamics

Receptor-Specific Agonism: mGlu2/3 Receptor Binding and Signal Transduction Pathways

Pomaglumetad methionil (LY2140023 monohydrate) is an oral prodrug rapidly hydrolyzed to the active metabolite LY404039, a potent and highly selective orthosteric agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). LY404039 exhibits nanomolar affinity for human mGluR2 (Ki = 149 ± 11 nM) and mGluR3 (Ki = 92 ± 14 nM), with negligible binding to other metabotropic glutamate receptors, ionotropic receptors (NMDA, AMPA, kainate), or biogenic amine receptors (dopamine, serotonin, adrenergic) [1] [4] [5]. Functionally, it acts as a full agonist at group II mGlu receptors, inhibiting forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation—a key downstream signal transduction pathway [4]. Activation of presynaptic mGluR2/3 suppresses glutamate release via Gi/o protein-coupled mechanisms, reducing intracellular cAMP and inhibiting voltage-gated calcium channels while activating G protein-coupled inwardly rectifying potassium (GIRK) channels [1] [5].

Table 1: Receptor Binding Profile of LY404039 (Active Metabolite)

Receptor TypeKi Value (nM)Functional Activity
mGluR2149 ± 11Full agonist
mGluR392 ± 14Full agonist
Dopamine D2>10,000No significant activity
5-HT2A>10,000No significant activity

Genetic knockout studies reveal distinct roles: mGluR2 activation mediates antipsychotic-like effects in animal models (e.g., reversal of PCP-induced hyperlocomotion), while mGluR3 modulation may contribute to neuroprotection. Notably, LY404039 loses efficacy in mGluR2-/- mice but retains effects in D2 receptor knockouts, confirming target specificity [1] [5].

Glutamatergic Modulation: Presynaptic Inhibition of Glutamate Release in Cortical Networks

Pomaglumetad normalizes pathological glutamate hyperactivity in corticolimbic circuits through presynaptic auto-receptor mechanisms. In the methylazoxymethanol acetate (MAM) rodent model of schizophrenia—which exhibits hippocampal hyperactivity and ventral tegmental area (VTA) dopamine dysregulation—LY404039 reduces aberrant glutamate release in the prefrontal cortex (PFC) and ventral hippocampus [2] [3]. Electrophysiological studies demonstrate that LY404039 concentration-dependently attenuates cortically evoked excitatory postsynaptic potentials (EPSPs) in rat striatal spiny neurons, an effect reversed by mGluR2/3 antagonists like LY341495 [4] [5].

This presynaptic inhibition counters NMDAR hypofunction implicated in schizophrenia. Systemic NMDA antagonists (e.g., ketamine, PCP) induce a "glutamate surge" and metabolic hyperactivation in cortical regions, which LY404039 reverses by 40–60% at therapeutic doses [1] [7]. Optogenetic inhibition of parvalbumin-positive (PV+) interneurons in the medial prefrontal cortex (mPFC)—mimicking NMDAR hypofunction—disrupts gamma oscillations and sensory evoked potentials; mGluR2/3 agonists like LY379268 (structurally related to LY404039) restore these deficits by dampening glutamate release onto pyramidal neurons [7].

Table 2: Glutamatergic Pathway Modulation by Pomaglumetad

PathwayEffect of PomaglumetadExperimental Evidence
Presynaptic glutamate release↓ 40-60% in hyperactive statesMicrodialysis in MAM rats [2]
Cortical EPSPsConcentration-dependent attenuationStriatal neuron recordings [4]
NMDAR antagonist effectsReverses metabolic activation & EEG deficitsKetamine/PCP models [1] [7]
PV+ interneuron functionRestores gamma oscillations & sensory gatingOptogenetic-fMRI studies [7]

Dopaminergic Interactions: Indirect Regulation of Mesolimbic and Mesocortical Pathways

Despite lacking direct affinity for dopamine receptors, pomaglumetad indirectly modulates dopaminergic pathways via glutamatergic circuits. In the MAM model, acute LY404039 administration normalizes hyperdopaminergic states in the VTA, reducing spontaneously active dopamine neuron population activity by 50–70% without affecting baseline activity in control animals [2] [3]. This effect is sexually dimorphic, occurring predominantly during proestrus/estrus phases in females, suggesting hormonal modulation of mGluR2/3 efficacy [2].

Key mechanisms include:

  • Hippampal-VTA Regulation: Pomaglumetad dampens ventral hippocampal hyperactivity, which disinhibits GABAergic inputs to the VTA, thereby reducing dopamine neuron firing [2].
  • Stress-Induced Dopamine Surge: Restraint stress increases VTA dopamine activity in wild-type rats; pretreatment with LY404039 blocks this surge via mGluR2/3-dependent mechanisms [2].
  • Prefrontal Dopamine Efflux: Unlike typical antipsychotics, LY404039 increases dopamine efflux in the PFC by 30–40%—similar to clozapine—potentially benefiting cognitive/negative symptoms [4] [5].

Notably, prior antipsychotic exposure epigenetically alters mGluR2 expression. Chronic atypical antipsychotics (e.g., 5-HT2A antagonists) downregulate mGluR2 transcription via histone deacetylase 2 (HDAC2)-mediated repression, diminishing pomaglumetad’s efficacy in chronic schizophrenia patients [1] [8]. This explains clinical data showing superior response in early-disease patients (<3 years illness duration) and those previously treated with D2 antagonists over 5-HT2A antagonists [8].

Synergistic Mechanisms: Co-administration With Atypical Antipsychotics

Pomaglumetad exhibits synergistic effects with atypical antipsychotics via complementary receptor mechanisms. Preclinical studies demonstrate:

  • Risperidone Combination: Subtherapeutic doses of LY404039 (5 mg/kg) combined with low-dose risperidone (0.3 mg/kg) increase prefrontal dopamine efflux by 150% compared to either drug alone and enhance conditioned avoidance response inhibition [1] [5].
  • Clozapine-Like Effects: LY404039 augments antipsychotic efficacy without motor side effects; co-administration reverses PCP-induced hyperlocomotion at doses 50% lower than monotherapy requires [1] [16].

The synergy arises from targeting distinct pathways: dopaminergic antagonism (atypical antipsychotics) and glutamatergic modulation (pomaglumetad). This dual action may benefit treatment-resistant populations. Proof-of-concept clinical trials show adjunctive pomaglumetad improves negative symptoms in some patient subsets, though overall Phase III results were mixed [3] [8].

Table 3: Synergistic Interactions with Atypical Antipsychotics

Combination PartnerExperimental ModelSynergistic EffectProposed Mechanism
RisperidoneConditioned avoidance response70% greater inhibition vs monotherapy↑ Prefrontal dopamine efflux [5]
RisperidonePCP-induced hyperlocomotionComplete reversal at subtherapeutic dosesCortical glutamate normalization [1]
OlanzapineNovel object recognitionEnhanced cognitive recovery in MAM ratsHippocampal-VTA circuit modulation [3]

Properties

CAS Number

1026791-63-8

Product Name

Pomaglumetad methionil

IUPAC Name

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Molecular Formula

C12H18N2O7S2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1

InChI Key

VOYCNOJFAJAILW-CAMHOICYSA-N

SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N

Synonyms

Pomaglumetad methionil; (1R,4S,5S,6S)-4-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]-amino]-2,2-dioxo-2

Canonical SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.